Regioisomeric Chlorine Substitution: 3,5-Dichloro Outperforms 2,6-Dichloro by 4.2-Fold in SOD1 Cytotoxicity Protection
Among arylsulfanyl pyrazolones bearing a dichloro substitution, the 3,5-dichloro regioisomer (target compound; Compound 3) achieves an EC50 of 0.17 μM in the PC12-G93A SOD1 cytotoxicity protection assay, whereas the 2,6-dichloro regioisomer (Compound 2) requires a 4.2-fold higher concentration to achieve equivalent protection (EC50 = 0.71 μM) [1]. This demonstrates that the meta-substitution geometry is pharmacophorically preferred for the ASP scaffold, and procurement of the 2,6-isomer cannot be considered an equivalent substitute [1].
| Evidence Dimension | Cytoprotective potency against mutant SOD1-G93A induced toxicity |
|---|---|
| Target Compound Data | EC50 = 0.17 μM (170 nM) |
| Comparator Or Baseline | Compound 2 (2,6-dichloro regioisomer): EC50 = 0.71 μM (710 nM) |
| Quantified Difference | 4.2-fold more potent (potency ratio = 0.71/0.17) |
| Conditions | PC12 neuronal cells stably expressing mutant G93A SOD1; cytotoxicity protection assay measuring cell viability; average Z' factor = 0.5 |
Why This Matters
This 4.2-fold regioisomeric potency differential directly impacts the concentration required in cellular assays and dictates the achievable therapeutic window in downstream in vivo studies, making regioisomer identity a critical procurement specification.
- [1] Chen T, Benmohamed R, Kim J, Smith K, Amante D, Morimoto RI, Kirsch DR, Ferrante RJ, Silverman RB. J Med Chem. 2012;55(1):515-527 (Table 1: Compounds 2 and 3). doi:10.1021/jm2014277. View Source
